N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide
Description
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring and two furan-2-ylmethyl groups attached to the nitrogen atom. Characterization likely employs techniques such as IR, NMR, and mass spectrometry, as demonstrated for related bis-furanyl derivatives.
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H17NO4/c1-21-15-8-6-14(7-9-15)18(20)19(12-16-4-2-10-22-16)13-17-5-3-11-23-17/h2-11H,12-13H2,1H3 |
InChI Key |
OPKJKDVASHHZKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reaction with another equivalent of furan-2-ylmethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control of reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The furan rings and the methoxybenzamide core can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related benzamides and furan-containing analogs (Table 1):
Key Observations
Halogen substituents (e.g., 3-Cl or 2-Br) introduce steric and electronic effects, as seen in the IR spectra of 3-chloro-N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide, where the C=O stretch (~1660 cm⁻¹) is consistent with amide tautomerization.
Synthetic Pathways :
- Microwave-assisted synthesis (as used for furan-2-carboxaldehydes) could optimize the alkylation step for this compound, reducing reaction times compared to traditional reflux methods.
- In contrast, epoxypropyl analogs (e.g., N,N-bis(2,3-epoxypropyl)aniline) require controlled conditions to prevent ring-opening reactions.
Biological and Chemical Behavior :
- Schiff base analogs (e.g., N,N’-bis(4-methoxyphenyl)methanimine) exhibit antioxidant activity modulated by substituent positioning, suggesting that the methoxy group in the target compound may influence similar bioactivity, though this remains unstudied.
- Fluorescence studies on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide imply that the methoxy group’s position could affect photophysical properties, but analogous data for the furan-containing compound are lacking.
Biological Activity
N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Furan Rings : Two furan moieties contribute to the compound's reactivity and biological interactions.
- Methoxy Group : The presence of a methoxy group on the benzamide enhances lipophilicity and may influence binding affinities to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Antiparasitic Activity : Similar compounds have been explored for their efficacy against Trypanosoma brucei, suggesting that this compound could have similar effects.
- Inflammation Modulation : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- NLRP3 Inflammasome Inhibition : Studies suggest that compounds targeting the NLRP3 inflammasome can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6. This is particularly relevant in conditions characterized by chronic inflammation.
- Cytotoxicity Profiles : Initial cytotoxicity assessments indicate that while some derivatives exhibit low toxicity at therapeutic concentrations, further studies are essential to establish safety profiles.
Antimicrobial Activity
A study exploring the antimicrobial properties of similar furan-based compounds found that they exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, with some compounds showing MIC values as low as 0.5 µg/mL against Staphylococcus aureus.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 0.5 |
| B | E. coli | 1.0 |
| C | Pseudomonas aeruginosa | 2.0 |
Antiparasitic Efficacy
In a comparative study, benzamide derivatives were evaluated for their antiparasitic activity against Trypanosoma brucei. The most potent derivative demonstrated an EC50 value of 0.001 µM, highlighting the potential for this compound in treating parasitic infections.
Inflammation Modulation
Recent findings indicate that this compound may inhibit the NLRP3 inflammasome, leading to decreased levels of IL-1β in vitro. This suggests a pathway for its use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
